molecular formula C11H7N3O B2643059 2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile CAS No. 39883-32-4

2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2643059
CAS No.: 39883-32-4
M. Wt: 197.197
InChI Key: DQBRKKGTJNHOBR-UHFFFAOYSA-N
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Description

2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound features a pyridine ring fused with a dihydropyridine ring, making it a valuable subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of chalcones with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is refluxed in ethanol for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine compounds.

Scientific Research Applications

2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile exerts its effects is primarily through its interaction with biological targets. It can inhibit specific enzymes or receptors, leading to its observed biological activities. For instance, derivatives of this compound have been shown to inhibit topoisomerase-IIa, an enzyme involved in DNA replication, thereby exhibiting anticancer potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile stands out due to its unique combination of a pyridine ring and a dihydropyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-oxo-6-pyridin-4-yl-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-7-9-1-2-10(14-11(9)15)8-3-5-13-6-4-8/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBRKKGTJNHOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=C(C(=O)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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